molecular formula C15H14N4O B5713812 4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B5713812
M. Wt: 266.30 g/mol
InChI Key: STFRTDWKFGEPGL-UHFFFAOYSA-N
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Description

4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine is an organic compound belonging to the class of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof . This compound is characterized by its unique structure, which includes a pyridine ring and a triazole ring connected via a methoxybenzene moiety.

Preparation Methods

The synthesis of 4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to its molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine can be compared with other similar compounds, such as 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

IUPAC Name

4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)20-10-14-17-15(19-18-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRTDWKFGEPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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